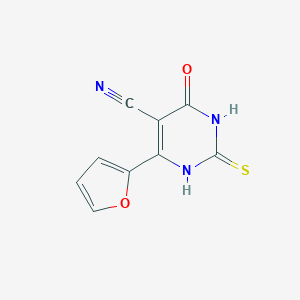

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is an organic compound that features a unique combination of functional groups, including a furan ring, a mercapto group, a carbonitrile group, and a dihydropyrimidine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2-furyl aldehyde with thiourea and cyanoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired dihydropyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst use. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while reducing production costs.

Types of Reactions:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carbonitrile group can be reduced to an amine under hydrogenation conditions.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst for nitrile reduction.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for electrophilic substitution.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology and Medicine: In medicinal chemistry, 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.

Mecanismo De Acción

The biological activity of 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The furan ring and dihydropyrimidine structure can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

2-Mercapto-4(3H)-pyrimidinone: Shares the mercapto and pyrimidinone functionalities but lacks the furan ring and carbonitrile group.

4-Hydroxy-2-mercapto-6-methylpyrimidine: Similar mercapto and pyrimidine core but with a hydroxyl group and methyl substitution.

Uniqueness: 4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile stands out due to its combination of a furan ring and a carbonitrile group, which confer unique reactivity and potential biological activity. This makes it a valuable scaffold for the development of novel compounds with diverse applications.

Actividad Biológica

4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the pyrimidine family, which has been extensively studied for various pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C10H8N4OS

- Molecular Weight : 232.26 g/mol

- CAS Number : 109532-65-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.09 ± 0.0085 | |

| A549 (lung cancer) | 0.03 ± 0.0056 | |

| Colo-205 (colon cancer) | 0.01 ± 0.074 | |

| A2780 (ovarian cancer) | 0.12 ± 0.064 |

These findings suggest that the compound exhibits potent cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent.

COX-2 Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. A study found that derivatives of pyrimidine compounds showed IC50 values in the submicromolar range:

| Compound | IC50 (µM) | % Inhibition at 10−8 M |

|---|---|---|

| Compound A (similar structure) | 0.20 ± 0.01 | 77.01 ± 0.03 |

| Compound B (similar structure) | 0.18 ± 0.01 | 75.25 ± 1.1 |

| Compound C (similar structure) | 0.16 ± 0.01 | 76.14 ± 1.05 |

These results indicate that the compound's structural features contribute significantly to its COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, there is emerging evidence supporting the antimicrobial efficacy of this compound against various pathogens. Preliminary studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Anticancer Effects :

A recent study investigated the effects of various pyrimidine derivatives on cancer cell lines, including the aforementioned compound. The results indicated that compounds with furan substituents had enhanced activity compared to those without, emphasizing the importance of structural modifications in drug design . -

COX-2 Inhibition Study :

Another research project focused on synthesizing and evaluating a series of pyrimidine derivatives for COX-2 inhibition showed that modifications at the C-2 position significantly influenced the inhibition profile, with some compounds outperforming traditional COX inhibitors like Celecoxib .

Propiedades

IUPAC Name |

6-(furan-2-yl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2S/c10-4-5-7(6-2-1-3-14-6)11-9(15)12-8(5)13/h1-3H,(H2,11,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASUXDVGVOXDOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.